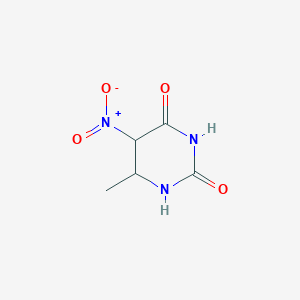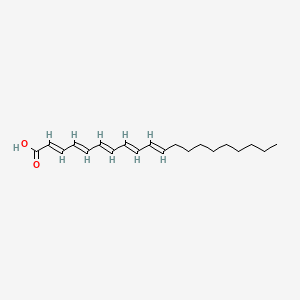
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid is a polyunsaturated fatty acid characterized by the presence of five conjugated double bonds at positions 2, 4, 6, 8, and 10. This compound is part of a broader class of polyunsaturated fatty acids, which are known for their significant roles in biological systems and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid typically involves the use of organic synthesis techniques. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated polyene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce polyunsaturated fatty acids through fermentation processes. These methods are advantageous due to their scalability and sustainability.
化学反応の分析
Types of Reactions: (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or aldehydes.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions can occur with reagents like bromine (Br2) or chlorine (Cl2), resulting in the addition of halogen atoms across the double bonds.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in a cold, inert solvent.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in CCl4 or Cl2 in CH2Cl2.
Major Products:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
科学的研究の応用
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and as a component in lubricants and coatings.
作用機序
The mechanism of action of (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid involves its interaction with cellular membranes and signaling pathways. The compound can incorporate into phospholipid bilayers, affecting membrane fluidity and function. It also acts as a ligand for nuclear receptors, modulating gene expression and influencing metabolic pathways.
類似化合物との比較
(2E,4E,6E,8E,10E)-octadecapentaenoic acid: Another polyunsaturated fatty acid with similar conjugated double bonds but a shorter carbon chain.
(2E,4E)-hexa-2,4-dienoic acid: A shorter chain polyunsaturated fatty acid with only two conjugated double bonds.
Uniqueness: (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid is unique due to its longer carbon chain and higher degree of unsaturation, which confer distinct physical and chemical properties. These characteristics make it particularly valuable in applications requiring specific structural and functional attributes.
特性
CAS番号 |
32839-30-8 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h10-19H,2-9H2,1H3,(H,21,22)/b11-10+,13-12+,15-14+,17-16+,19-18+ |
InChIキー |
SBHCLVQMTBWHCD-METXMMQOSA-N |
異性体SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)O |
正規SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


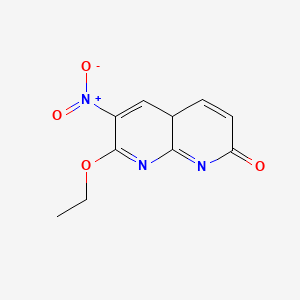
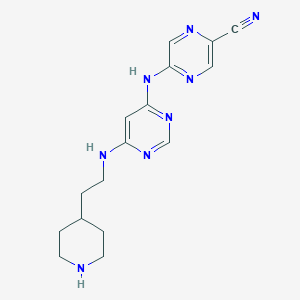

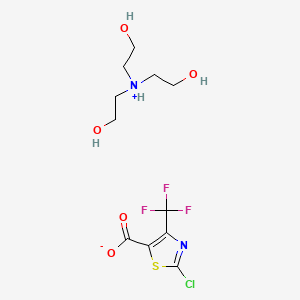
![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)


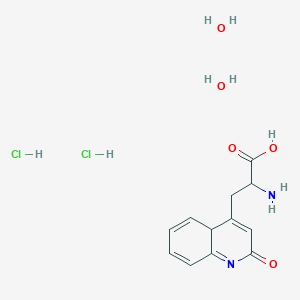

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
